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For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is
frequently dysregulated in cancer, leading to the activation of the transcriptional coactivators
YAP and TAZ. The interaction of YAP/TAZ with the TEAD family of transcription factors is a key
downstream event that drives the expression of genes involved in cell proliferation and survival.
Consequently, inhibiting the YAP/TAZ-TEAD protein-protein interaction (PPI) has emerged as a
promising therapeutic strategy. This guide provides a detailed comparative analysis of two
small molecule inhibitors targeting this interaction: TED-347 and IAG933.

At a Glance: Key Differences
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Feature

TED-347

IAG933

Mechanism of Action

Irreversible, covalent, and
allosteric inhibitor of the YAP-
TEAD PPL[1][2][3]

Direct, selective disruptor of
the YAP/TAZ-TEAD PPL.[4][5]

Binding Site

Covalently binds to Cys-367 in
the central pocket of TEADA.

[1]3]

Binds to the Q-loop pocket of
all four TEAD paralogs.[6][7]

Potency (In Vitro)

EC50: 5.9 uM (TEAD4-Yapl
PPI)[1][8]Ki: 10.3 uM (TEADA4)
[1][3]

IC50: 11-26 nM (TEAD target
gene expression)[7][9]IC50: 9
nM (Avi-human TEADA4)[9]

Cellular Activity

Inhibits glioblastoma (GBM43)
cell viability.[1][3]

Potent antiproliferative activity
in Hippo-dependent cell lines,
particularly mesothelioma
(GI50: 13-91 nM).[9]

In Vivo Efficacy

Antitumor activity
demonstrated.[1][3]

Deep tumor regression in
Hippo-driven mesothelioma

xenografts.[5][7]

Clinical Development

Preclinical

Phase I clinical trial
(NCT04857372) enrollment
halted due to lack of efficacy.
[4][10]

Mechanism of Action and Signaling Pathway

Both TED-347 and IAG933 target the interaction between YAP/TAZ and TEAD, but through
distinct mechanisms. TED-347 acts as an irreversible, covalent inhibitor that allosterically

disrupts the PPI. It achieves this by forming a covalent bond with a specific cysteine residue
(Cys-367) located in the central pocket of TEADA4.[1][3] In contrast, IAG933 is a direct
competitor, binding to the Q-loop pocket on TEAD transcription factors, the very interface

where YAP and TAZ normally dock.[6][7] This direct disruption prevents the formation of the

oncogenic transcriptional complex.
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The Hippo signaling pathway is a complex cascade that ultimately controls the localization and
activity of YAP and TAZ. When the pathway is "on," a series of phosphorylation events leads to
the cytoplasmic sequestration and degradation of YAP/TAZ. When the pathway is "off,"
unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD, driving cancer cell
proliferation and survival. Both TED-347 and IAG933 intervene at this final, critical step.
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Hippo Pathway and Inhibitor Targets

Experimental Data Summary
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Parameter TED-347 IAG933 Reference
TEAD-YAP PPI 9 nM (Avi-human
o 5.9 uM (TEADA4-Yapl) [1][8]1[9]
Inhibition (EC50/IC50) TEADA4)
TEAD Binding Affinity
(Ki) 10.3 uM (TEAD4) Not Reported [11[3]
[
TEAD Target Gene
Expression Inhibition Not Reported 11-26 nM [7119]
(IC50)
Cell o 13-91 nM
. ) ) ~30% inhibition at 10 )
Viability/Proliferation (Mesothelioma cell [1109]
UM (GBMA43) )
(IC50/GI50) lines)
In Vivo Tumor Growth Deep tumor
o Demonstrated ) [L103151[7]
Inhibition regression

Detailed Experimental Protocols

TEAD-YAP Protein-Protein Interaction Assay (Time-
Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is a common method to quantify the disruption of the TEAD-YAP interaction in a

cell-free system.

Objective: To determine the EC50/IC50 of TED-347 and IAG933 for the inhibition of the TEAD-

YAP PPI.

Materials:

o Recombinant TEAD protein (e.g., TEAD4) fused to a donor fluorophore (e.g., terbium

cryptate).

o A peptide derived from the TEAD-binding domain of YAP fused to an acceptor fluorophore

(e.g., d2).

o Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NacCl, 0.1% BSA, 0.05% Tween-20).
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o 384-well low-volume microplates.

e Test compounds (TED-347, IAG933) serially diluted in DMSO.

o A microplate reader capable of TR-FRET measurements.

Procedure:

Prepare serial dilutions of the test compounds in DMSO.
¢ In the microplate, add the test compounds to the assay buffer.
e Add the recombinant TEAD-donor fusion protein to each well.

 Incubate for a pre-determined time to allow for compound binding (especially for covalent
inhibitors like TED-347).

o Add the YAP-acceptor peptide to initiate the binding reaction.

 Incubate the plate at room temperature for 1-2 hours to allow the interaction to reach
equilibrium.

» Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at
620 nm and 665 nm).

o Calculate the ratio of the acceptor to donor fluorescence and plot the values against the
compound concentration to determine the IC50.

Cellular Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the effect of TED-347 and IAG933 on the viability of cancer cell lines.
Materials:

o Cancer cell line of interest (e.g., GBM43 for TED-347, MSTO-211H for IAG933).

o Complete cell culture medium.
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e 96-well cell culture plates.

e Test compounds (TED-347, IAG933) serially diluted in culture medium.

o MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®
Luminescent Cell Viability Assay Kkit.

e Solubilization solution (for MTT assay).
o A microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®).
Procedure:
e Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
o Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
 Incubate the cells for a specified period (e.g., 48-72 hours).
e For MTT assay:
o Add MTT reagent to each well and incubate for 2-4 hours.
o Add solubilization solution to dissolve the formazan crystals.
o Measure the absorbance at 570 nm.

o For CellTiter-Glo® assay:

(¢]

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

[¢]

Add the CellTiter-Glo® reagent to each well.

[¢]

Mix on an orbital shaker for 2 minutes to induce cell lysis.

[e]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence.

o
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» Normalize the results to the vehicle control and plot cell viability against compound
concentration to determine the IC50 or GI50.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene
Expression

This method is used to quantify the expression levels of TEAD target genes, such as CTGF
and ANKRDL1.

Objective: To assess the ability of TED-347 and IAG933 to inhibit TEAD-dependent
transcription.

Materials:

Cancer cell line of interest.

e Test compounds (TED-347, IAG933).

o RNA extraction Kkit.

o CcDNA synthesis Kit.

e PCR master mix (e.g., SYBR Green or TagMan).

o Primers for target genes (e.g., CTGF, ANKRD1) and a housekeeping gene (e.g., GAPDH,
ACTB).

¢ Areal-time PCR instrument.

Procedure:

o Treat cells with the test compounds for a specified time (e.g., 24 hours).

o Extract total RNA from the cells using an RNA extraction Kkit.

e Synthesize cDNA from the extracted RNA using a cDNA synthesis Kit.
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o Set up the gPCR reaction with the cDNA, gPCR master mix, and specific primers for the
target and housekeeping genes.

e Run the gqPCR reaction in a real-time PCR instrument.

e Analyze the data using the AACt method to determine the relative fold change in gene
expression, normalized to the housekeeping gene and the vehicle control.

Experimental Workflow Visualization
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TED-347 and IAG933 represent two distinct approaches to targeting the oncogenic YAP/TAZ-
TEAD interaction. TED-347 is a covalent, allosteric inhibitor with micromolar potency in vitro. In
contrast, IAG933 is a direct, competitive inhibitor with nanomolar potency in both biochemical
and cellular assays, and it demonstrated significant preclinical in vivo efficacy. However, the
clinical development of IAG933 was halted due to a lack of efficacy in a Phase | trial. This
highlights the challenges in translating potent preclinical activity into clinical benefit. Further
research into the nuances of Hippo pathway biology and the development of next-generation
inhibitors with improved therapeutic windows are warranted. This comparative guide provides a
foundational understanding of these two molecules to inform future research and drug
development efforts in this critical signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611275#comparative-analysis-of-ted-347-and-
iag933]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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